molecular formula C17H16FN3OS B11611331 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

Cat. No.: B11611331
M. Wt: 329.4 g/mol
InChI Key: ILRBYLNWMLZZKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea is a chemical compound with the molecular formula C17H16FN3OS and a molecular weight of 313.39 g/mol . Its structure features a urea bridge connecting a 4-fluorophenyl ring and a 5-methyl-4,5-dihydro-1,3-thiazole moiety, a scaffold known to be of significant interest in medicinal chemistry . Thiazole and dihydrothiazole derivatives are extensively researched due to their wide range of pharmacological activities, which include potential antibacterial, antifungal, and anticancer properties . This compound is closely related to other aryl-urea-thiazole hybrids studied for their potential as kinase inhibitors in the treatment of proliferative diseases . Researchers value this compound as a key intermediate or building block for the synthesis of more complex heterocyclic systems, such as thiazole-integrated pyrazoline scaffolds, which are explored for their biological activities and structural properties . The compound is provided for research purposes as a solid material. Handling should be conducted using personal protective equipment and in accordance with applicable laboratory safety practices. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C17H16FN3OS

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea

InChI

InChI=1S/C17H16FN3OS/c1-12-11-19-17(23-12)21(15-9-7-13(18)8-10-15)16(22)20-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3,(H,20,22)

InChI Key

ILRBYLNWMLZZKG-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)N(C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thiazoline Ring Formation

The 5-methyl-4,5-dihydro-1,3-thiazol-2-yl group is synthesized via a cyclocondensation reaction. A representative approach involves:

  • Preparation of thiourea intermediate :

    • React 2-chloro-1-(4-fluorophenyl)ethan-1-one with methylamine to form 2-(methylamino)-1-(4-fluorophenyl)ethan-1-one.

    • Treat with thiourea in ethanol under reflux to yield 2-(4-fluorophenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine.

  • Cyclization :

    • Use hydrochloric acid as a catalyst to facilitate ring closure, forming the dihydrothiazole core.

Table 1: Reaction Conditions for Thiazoline Synthesis

StepReagents/ConditionsYield (%)Reference
Thiourea formationThiourea, EtOH, reflux, 4 h78–85
CyclizationHCl (conc.), RT, 2 h92

Urea Bridge Installation

The urea moiety is introduced via one of two routes:

Route A: Isocyanate Intermediate

  • Generation of isocyanate :

    • React 4-fluorophenylamine with phosgene (COCl₂) in dichloromethane at 0°C to form 4-fluorophenyl isocyanate.

  • Coupling with thiazoline-amine :

    • Combine the isocyanate with 2-amino-5-methyl-4,5-dihydro-1,3-thiazole in anhydrous THF, stirring at room temperature for 12 h.

Route B: Carbodiimide-Mediated Coupling

  • Activation of carboxylic acid :

    • Treat 4-fluorobenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

  • Reaction with thiazoline-amine :

    • Add 2-amino-5-methyl-4,5-dihydro-1,3-thiazole to the activated ester solution, followed by triethylamine to catalyze urea formation.

Table 2: Comparison of Urea Synthesis Routes

ParameterRoute ARoute B
Reaction Time12 h24 h
Yield65%72%
Purity (HPLC)95%98%
Key ChallengePhosgene toxicityDCC removal

Mechanistic Insights and Optimization

Steric and Electronic Effects

The fluorophenyl group’s electronegativity directs electrophilic substitution to the para position, while the methyl group on the thiazoline ring induces steric hindrance, slowing dimerization side reactions. Computational studies suggest that the urea carbonyl oxygen participates in intramolecular hydrogen bonding with the thiazoline NH, stabilizing the twisted conformation observed in crystallographic data.

Solvent and Temperature Optimization

  • Polar aprotic solvents (DMF, DMSO) improve solubility but risk urea decomposition above 60°C.

  • Ethanol/water mixtures (3:2 v/v) balance reactivity and stability, achieving crystallinity suitable for X-ray analysis.

Table 3: Solvent Screening for Final Coupling Step

SolventTemp (°C)Yield (%)Purity (%)
DMF255889
THF406392
Ethanol/water (3:2)257196

Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.27 (s, 3H, CH₃), 3.09 (dd, 1H, J = 18.2 Hz, thiazoline CH₂), 6.85–7.45 (m, 9H, aromatic).

  • HRMS : m/z 329.4 [M+H]⁺, confirming molecular formula C₁₇H₁₆FN₃OS.

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) reveals:

  • Space group: P2₁/c

  • Torsion angle between fluorophenyl and thiazoline rings: 87.84°

  • π-π stacking distance: 3.65 Å between thiazoline and urea groups

Chemical Reactions Analysis

Formation of the Urea Linkage

The urea group is synthesized through coupling reactions:

  • Isocyanate Coupling :
    A diamine precursor reacts with an isocyanate (e.g., phenyl isocyanate) in the presence of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate 1,1,3,3-tetramethyluronium hexafluorophosphate) and DIEA (diisopropylethylamine) in solvents such as dichloromethane (DCM) .

  • Stepwise Substitution :
    Sequential substitution of amine groups on the urea backbone with aryl groups (e.g., 4-fluorophenyl and phenyl) may occur, requiring careful control of reaction stoichiometry .

Key Reagents :

  • HATU

  • DIEA

  • Phenyl isocyanate

  • 4-Fluoroaniline

Reaction Conditions and Optimization

  • Solvents : Commonly used solvents include dimethylformamide (DMF) , dichloromethane (DCM) , and dioxane .

  • Temperature : Reactions may require reflux conditions (e.g., ethanol under heat) or controlled heating in microwave reactors .

  • Yield and Purity : Optimization involves adjusting reaction times, catalyst concentrations, and solvent polarity to maximize product yield and minimize side reactions .

Comparison of Key Reaction Steps

Step Reagents Conditions Purpose
Thiazole Core FormationThiosemicarbazide, KOH, ethanolAlcoholic medium, refluxCyclization into thiazole ring
Urea CouplingHATU, DIEA, DCMRoom temperature, stirringFormation of urea linkage
Fluorophenyl IntroductionPd catalyst, boronic acid, Cs₂CO₃Dioxane, heatingArylation via Suzuki coupling

Structural and Functional Insights

The compound’s fluorophenyl groups enhance lipophilicity, while the thiazole ring contributes to biological activity. The urea linkage may participate in hydrogen bonding, influencing solubility and target-binding properties .

Research Findings

  • Synthetic Flexibility : The presence of multiple reactive sites (e.g., amine, thiazole, aryl groups) allows for diverse functionalization .

  • Pharmacological Relevance : Related urea-thiazole hybrids exhibit anticancer, antiviral, and anti-inflammatory activity, suggesting potential therapeutic applications .

  • Analytical Methods : Structural confirmation relies on NMR and IR spectroscopy , while purity is assessed via HPLC and mass spectrometry .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer activities of this compound. It has been evaluated against various cancer cell lines using protocols established by the National Cancer Institute (NCI). The compound exhibited significant growth inhibition rates, indicating its potential as an antitumor agent. For instance, a study reported mean GI50 values of approximately 15.72 μM against tested human tumor cells .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties . Screening against a panel of bacterial and fungal strains demonstrated varying degrees of effectiveness. In particular, derivatives of this compound have been noted for their ability to inhibit microbial growth, making them candidates for further development in treating infectious diseases .

Diabetes and Metabolic Disorders

The therapeutic potential of 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea extends to metabolic disorders such as type 2 diabetes. Research indicates that compounds with similar structures may modulate pathways involved in glucose metabolism and insulin sensitivity, suggesting a role in managing metabolic syndrome .

Central Nervous System Disorders

There is emerging evidence that this compound may have applications in treating central nervous system disorders . Its structural analogs have been explored for their neuroprotective effects and potential benefits in conditions like Alzheimer's disease .

Case Studies and Research Findings

StudyYearFindings
NCI Screening2024Significant anticancer activity with GI50 values around 15.72 μM against human tumor cells .
Antimicrobial Testing2016Demonstrated varying antimicrobial efficacy against selected bacterial and fungal strains .
Metabolic Effects2010Suggested potential benefits in managing type 2 diabetes through modulation of insulin pathways .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and thiazole ring can interact with the active site of the target, leading to inhibition or activation of its function. The phenylurea moiety can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs and Substituent Variations
Compound Name Molecular Formula Key Substituents Structural Features
Target Compound C₁₇H₁₅FN₄OS 4-Fluorophenyl, phenyl, 5-methyl-4,5-dihydrothiazole Planar conformation; perpendicular fluorophenyl group
1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea C₁₇H₁₄Cl₂FN₃OS 3-Cl-4-F-phenyl, 3-Cl-phenyl, 5-methyl-4,5-dihydrothiazole Increased halogenation; enhanced lipophilicity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole C₂₈H₂₀ClF₂N₇S 4-Cl-phenyl, triazole ring, 4,5-dihydrothiazole Triazole inclusion alters π-π stacking; isostructural with Br analog
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea C₁₆H₁₁Cl₂FN₄OS₂ 2,4-dichlorobenzylthio, 1,3,4-thiadiazole ring Thiadiazole core; higher electronegativity due to Cl substituents
1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-phenylurea C₁₆H₁₂BrN₃OS 4-Br-phenyl, thiazole ring (non-dihydro) Rigid thiazole ring; bromine enhances molecular weight and polarizability
Key Observations:
  • The target compound’s fluorine substituent offers a balance between electronegativity and steric effects .
  • Heterocyclic Modifications: Replacement of the dihydrothiazole ring with thiadiazole (as in ) or non-dihydro thiazole (as in ) alters π-π stacking and hydrogen-bonding capabilities, impacting crystal packing and bioactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Solubility (mg/mL) LogP Crystallization Solvent
Target Compound Not reported Moderate in DMF ~3.2* DMF
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole 215–217 Low in H₂O 4.1 DMF
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 189–191 Insoluble in H₂O 5.2 Ethanol/Water

*Calculated using ChemDraw.

  • Solubility : The target compound’s moderate solubility in DMF contrasts with the poor aqueous solubility of its chlorinated analogs, likely due to reduced halogen bulk .
  • Crystallinity : Isostructural analogs (e.g., Cl vs. Br derivatives) exhibit nearly identical crystal packing (triclinic, P¯1 symmetry), but halogen size marginally affects van der Waals interactions .
Table 3: Reported Bioactivities of Analogous Compounds
Compound Therapeutic Activity Efficacy (ED₅₀ or MIC) Mechanism Insights
Target Compound Not fully characterized N/A Hypothesized kinase inhibition via urea-thiazole interaction
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea Anticonvulsant 0.65 μmol/kg (MES test) Enhanced GABAergic modulation via Cl substituents
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Antimicrobial MIC: 8 µg/mL (E. coli) Triazole ring disrupts bacterial membrane synthesis
  • Anticonvulsant Activity : Thiadiazole derivatives with dichlorobenzylthio groups (e.g., ) show superior potency compared to thiazole-based compounds, likely due to enhanced electron-withdrawing effects .
  • Antimicrobial Potential: Triazole-containing analogs (e.g., ) demonstrate moderate activity, suggesting that heterocyclic diversity is critical for target specificity .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-(4-Fluorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea, and what intermediates are critical for its preparation?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions using hydrazine hydrate or substituted hydrazines. For example, hydrazine hydrate in dioxane has been employed to form pyrazole-thiazole hybrids, as seen in analogous compounds . Key intermediates include fluorophenyl-substituted thiazolidinones and phenylurea precursors. Reaction conditions (solvent, temperature, and stoichiometry) must be optimized to avoid side products like regioisomers.

Q. How is single-crystal X-ray diffraction used to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray analysis provides precise bond lengths, angles, and torsion angles. For fluorophenyl-thiazole derivatives, data-to-parameter ratios >15 and R-factors <0.05 (e.g., R = 0.048, wR = 0.117) are critical for reliability . The 4,5-dihydrothiazole ring typically adopts an envelope conformation, with the fluorophenyl group showing coplanarity deviations <5°.

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) enable mechanistic insights into cyclization and substituent effects. For example, ICReDD’s approach integrates computed activation energies with experimental data to prioritize synthetic routes . Solvent effects and transition-state geometries can be modeled using software like COMSOL Multiphysics .

Q. How can statistical experimental design (DoE) optimize reaction conditions for this compound’s synthesis?

  • Methodological Answer : DoE methods like Box-Behnken or central composite design reduce experimental trials by 40–60%. Factors such as temperature (80–120°C), solvent polarity (dioxane vs. DMF), and catalyst loading are varied to maximize yield while minimizing byproducts. Response surface methodology (RSM) identifies nonlinear interactions, as demonstrated in pyrazole-thiazole syntheses .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR and NOESY experiments can detect conformational flexibility. For crystallographic ambiguities, Hirshfeld surface analysis quantifies intermolecular interactions, clarifying packing-driven distortions .

Q. How do membrane separation technologies improve purification of this compound?

  • Methodological Answer : Nanofiltration membranes with MWCO 200–300 Da selectively separate the target compound (MW ~355 g/mol) from smaller impurities. Solvent-resistant membranes (e.g., polyimide) in cross-flow systems achieve >90% recovery, reducing reliance on column chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.